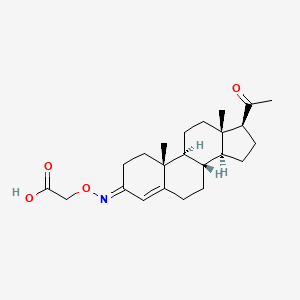

Progesterone 3-carboxymethyloxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H33NO4 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-[(E)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |

InChI |

InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16+/t17-,18+,19-,20-,22-,23+/m0/s1 |

InChI Key |

PPELYUTTZHLIAZ-CDUDAXDSSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C |

Pictograms |

Health Hazard |

Origin of Product |

United States |

The Role of Progesterone 3 Carboxymethyloxime As a Hapten in Steroid Immunoassay Development

The development of antibodies against small molecules like steroids presents a unique immunological challenge. Steroids, including progesterone (B1679170), are too small on their own to elicit a robust immune response. To overcome this, they are employed as "haptens"—small molecules that can evoke an immune response only when attached to a large carrier molecule, such as a protein. Progesterone 3-carboxymethyloxime is a classic example of a progesterone hapten designed for this purpose. google.com

The synthesis of P-3-CMO creates a derivative with a carboxymethyl group (-O-CH2-COOH) at the 3-position of the A-ring of the steroid. sigmaaldrich.comscbt.com This functional group is crucial as it provides a site for conjugation to the free amino groups of a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), forming what is known as an immunogen. google.com When this P-3-CMO-protein conjugate is introduced into an animal, the immune system recognizes the large protein and, in the process, generates antibodies against the small, attached hapten (progesterone). google.com

The choice of the C-3 position for modification is strategic. It exposes the distinctive cyclopentanoperhydrophenanthrene structure and the side chain at C-17, which are critical for antibody recognition and specificity. google.com Antibodies generated using a C-3 conjugate are thus highly specific to the core progesterone molecule.

These antibodies are the key reagents in immunoassays. In a typical competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA), a known amount of enzyme-labeled progesterone (a tracer) competes with the unknown amount of progesterone in a sample (e.g., from blood plasma) for a limited number of binding sites on the specific anti-progesterone antibody. nih.govtandfonline.combioscientifica.com P-3-CMO is also used to create these tracers by conjugating it to an enzyme like Horseradish Peroxidase (HRP). tandfonline.comnih.gov The resulting signal is inversely proportional to the concentration of progesterone in the sample, allowing for precise quantification. sintmaria.be

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 50909-89-2 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₂₃H₃₃NO₄ | sigmaaldrich.comscbt.com |

| Molecular Weight | 387.51 g/mol | sigmaaldrich.comscbt.com |

| Alternate Name | 4-Pregnene-3,20-dione 3-(O-carboxymethyl)oxime | sigmaaldrich.comscbt.com |

| Physical Form | Powder | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in chloroform (B151607) | sigmaaldrich.comsigmaaldrich.com |

Historical Context and Evolution of Progesterone 3 Carboxymethyloxime in Progesterone Detection Technologies

Strategies for this compound Synthesis

Progesterone 3-(O-carboxymethyl)oxime, also known as P4-3-CMO, is a critical derivative of progesterone used extensively in the development of immunoassays. Its synthesis is designed to introduce a carboxylic acid functional group onto the progesterone molecule, which serves as a chemical handle for conjugation to larger molecules like proteins and enzymes. wikipedia.orgsigmaaldrich.com

The primary synthetic route involves a reaction at the C-3 ketone of the progesterone steroid ring. Progesterone is reacted with carboxymethoxylamine hemihydrochloride in a suitable solvent, typically a basic one like pyridine (B92270) or an alcohol such as ethanol. This reaction forms a stable oxime ether bond at the C-3 position, converting the ketone into a carboxymethyloxime group. This targeted modification is crucial as it leaves the rest of the steroid structure intact, preserving the key epitopes necessary for antibody recognition, while providing the terminal carboxyl group essential for the conjugation chemistries described below.

Conjugation Chemistry of this compound

The presence of the carboxylic acid group on this compound allows for its covalent attachment to other molecules through the formation of a stable amide bond. This process, known as conjugation, is fundamental to its use in immunology.

Coupling to Carrier Proteins for Immunogen Formation

To generate antibodies against a small molecule like progesterone (which is a hapten), it must first be made immunogenic. This is achieved by conjugating it to a large carrier protein. The resulting hapten-carrier conjugate, known as an immunogen, is then capable of eliciting a robust immune response when introduced into an animal. For instance, antiserum for progesterone immunoassays has been successfully raised in rabbits using an immunogen made from Progesterone-3-O-carboxymethyloxime conjugated to Bovine Serum Albumin (P-3-O-CMO-BSA). nih.gov

The covalent linkage of the carboxyl group of this compound to the free amine groups (primarily from lysine (B10760008) residues) on a carrier protein is accomplished using specific activation and coupling chemistries.

Carbodiimide (B86325) Method: This is one of the most common techniques. A carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC), is used to activate the carboxyl group of the hapten. This activation results in a highly reactive O-acylisourea intermediate. This intermediate can directly react with the primary amines on the carrier protein to form a stable amide bond. To improve the efficiency of the reaction and reduce side reactions, N-hydroxysuccinimide (NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then couples to the protein's amine groups in a more controlled manner.

Mixed Anhydride (B1165640) Method: This method involves the activation of the carboxyl group by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. This reaction forms a reactive mixed anhydride intermediate. This intermediate is then introduced to the carrier protein, where it readily acylates the primary amine groups to form the desired amide linkage. This technique is known for being rapid and yielding high levels of conjugation.

Imidazole (B134444) Methods: While less common for this specific application compared to the carbodiimide and mixed anhydride methods, imidazole derivatives can be used as catalysts or as part of an activating reagent system. For example, Carbonyldiimidazole (CDI) can activate carboxylic acids to form a reactive imidazolide (B1226674) intermediate, which subsequently reacts with amines to form amide bonds.

The choice of carrier protein is critical for producing a strong and specific immune response. The ideal carrier is large, immunogenic, and possesses numerous surface amine groups for conjugation.

| Carrier Protein | Description |

| Bovine Serum Albumin (BSA) | BSA is a very common carrier protein due to its large size, high solubility, and the presence of numerous lysine residues that provide ample sites for conjugation. nih.govnih.gov It is a potent immunogen, and conjugates like Progesterone-3-O-CMO-BSA are frequently used to generate high-titer antibodies. nih.govnih.gov |

| Ovalbumin (OVA) | Ovalbumin, the main protein in egg whites, is another widely used carrier protein. It is smaller than BSA but is still highly immunogenic. It is often used as an alternative to BSA, particularly in assay development, to avoid cross-reactivity issues if BSA was used in the immunizing conjugate. |

| Gamma Globulins | Gamma globulins, such as Bovine Gamma Globulin (BGG), can also serve as effective carrier proteins. They are large, immunogenic, and provide a different protein backbone, which can be advantageous for eliciting different populations of antibodies. |

Conjugation to Reporter Molecules for Tracer and Label Development

In immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay), a tracer or label is required for detection and quantification. This tracer is typically created by conjugating the hapten (this compound) to a reporter molecule, most commonly an enzyme. sigmaaldrich.comscbt.com This enzyme-hapten conjugate competes with the free progesterone in a sample for a limited number of antibody binding sites.

The same amine-coupling chemistries used for creating immunogens are employed to conjugate this compound to enzymes. The resulting conjugate provides a means of generating a measurable signal.

| Enzyme Label | Description and Application |

| Horseradish Peroxidase (HRP) | HRP is a popular enzyme label due to its high turnover rate, stability, and relatively small size. The conjugate, Progesterone-3(O-carboxymethyloxime)-HRP (P-3CMO-HRP), is used as a tracer in competitive ELISAs. nih.govtandfonline.com After the competitive binding step, a substrate for HRP (such as TMB or DAB) is added. nih.govtandfonline.com The enzyme catalyzes a colorimetric reaction, and the intensity of the color produced is inversely proportional to the amount of progesterone in the original sample. tandfonline.com The position of conjugation is critical; HRP conjugated at the C-3 position of progesterone has been shown to compete more effectively for antibody binding sites than conjugates made at other positions, such as C-11. nih.govtandfonline.com |

| Alkaline Phosphatase (AP) | Alkaline Phosphatase is another robust enzyme frequently used for creating tracers. calbioreagents.com this compound can be conjugated to AP to create a P4-3-CMO-AP tracer for use in various immunoassay formats. calbioreagents.comnih.gov The detection mechanism is similar to HRP-based systems: after the binding reaction, an AP-specific substrate (like p-Nitrophenylphosphate, pNPP) is added, which is hydrolyzed by the bound AP to produce a colored product that can be quantified spectrophotometrically. |

Fluorescent Labels (e.g., Fluorescein (B123965) Isothiocyanate)

This compound (P-3-CMO) can be conjugated to fluorescent labels to create tracers for use in fluorescence-based immunoassays. Fluorescein isothiocyanate (FITC) is a commonly employed fluorophore for this purpose. wikipedia.org The isothiocyanate group (-N=C=S) of FITC is reactive towards nucleophilic groups, such as the primary amines found on proteins. wikipedia.org

A typical strategy does not involve direct conjugation of FITC to the P-3-CMO. Instead, the carboxyl group of P-3-CMO is first activated and coupled to a carrier protein, such as Bovine Serum Albumin (BSA), forming a P-3-CMO-BSA conjugate. The resulting conjugate, which has multiple free amine groups on the BSA, is then reacted with FITC. This results in a multi-labeled molecule, such as Progesterone 3-(O-carboxymethyl)oxime:BSA-fluorescein isothiocyanate conjugate, which serves as a stable, fluorescently active tracer. citeab.com FITC has an excitation maximum of approximately 495 nm and an emission maximum of around 519 nm, making it detectable with standard fluorescence instrumentation. fluorofinder.com

Table 1: Characteristics of Fluorescein Isothiocyanate (FITC) for Labeling

| Attribute | Description | Reference |

|---|---|---|

| Label | Fluorescein Isothiocyanate (FITC) | wikipedia.org |

| Example Conjugate | Progesterone 3-(O-carboxymethyl)oxime:BSA-FITC | citeab.com |

| Reactive Group | Isothiocyanate (-N=C=S) | wikipedia.org |

| Target Functional Group | Amine (-NH₂) or Sulfhydryl (-SH) groups on proteins | wikipedia.org |

| Excitation/Emission Maxima | ~495 nm / ~519 nm | fluorofinder.com |

| Primary Application | Fluorescent Immunoassays | wikipedia.orgciteab.com |

Radiochemical Labels (e.g., Tritium (B154650), Iodine-125)

Radiolabeling of progesterone derivatives is a cornerstone for the development of highly sensitive radioimmunoassays (RIAs). Both beta-emitting (Tritium, ³H) and gamma-emitting (Iodine-125, ¹²⁵I) isotopes are utilized.

Tritium (³H): In some assay formats, an antibody is raised against a P-3-CMO-BSA immunogen, while the tracer used is commercially available progesterone labeled with tritium at positions 1, 2, 6, and 7. nih.gov This represents a heterologous system in terms of the tracer structure relative to the hapten used for immunization. In a described direct RIA, this combination achieved a sensitivity of 732 pg/mL. nih.gov The bound and free radiolabeled fractions are separated using charcoal, and the radioactivity is quantified via liquid scintillation counting. nih.gov

Iodine-125 (¹²⁵I): For ¹²⁵I labeling, the carboxyl group of P-3-CMO is first conjugated to a molecule that can be readily iodinated, such as tyramine. This creates a derivative like progesterone-3-(O-carboxymethyl)oxime-[¹²⁵I]-iodotyramine. nih.gov This tracer has been used in heterologous site systems for progesterone RIAs. Research has shown that using this ¹²⁵I-labeled P-3-CMO derivative can produce standard curves with sensitivity that is comparable to those achieved using a tritiated progesterone reference system. nih.gov

Table 2: Radiochemical Labels for this compound Immunoassays

| Attribute | Tritium (³H) System | Iodine-125 (¹²⁵I) System | Reference |

|---|---|---|---|

| Example Tracer | [1,2,6,7-³H]-Progesterone (used with P-3-CMO-BSA immunogen) | Progesterone-3-(O-carboxymethyl)oxime-[¹²⁵I]-iodotyramine | nih.gov, nih.gov |

| Assay Type | Radioimmunoassay (RIA) | Radioimmunoassay (RIA) | nih.gov, nih.gov |

| Detection Method | Liquid Scintillation Counting | Gamma Counting | nih.gov, nih.gov |

| Key Research Finding | Enabled a direct RIA with a sensitivity of 732 pg/mL. | Provided assay sensitivity comparable to tritiated systems. | nih.gov, nih.gov |

Influence of Spacer Arms and Linker Chemistry on Conjugate Functionality and Assay Performance

One study investigated the effect of different spacer arms on an enzyme immunoassay for progesterone using conjugates of 17-α-hydroxy-progesterone-3-carboxymethyloxime and horseradish peroxidase (HRP). nih.gov The linkers varied in atomic length and included urea, ethylenediamine, and carbohydrazide. The results revealed that incorporating a long spacer arm, specifically one made of adipic acid dihydrazide-6-aminocaproic acid (ADH-6ACA), significantly improved the sensitivity of the assay in a heterologous system. nih.gov This enhancement is attributed to the spacer extending the steroid away from the bulky enzyme, thereby reducing steric hindrance and improving its accessibility to the antibody binding site.

Interestingly, the impact of linker length can be highly dependent on the immunoassay format. In a study comparing conventional ELISA with Surface Plasmon Resonance (SPR)-based immunoassays, progesterone-ovalbumin conjugates with linkers of 4, 11, and 18 atoms were evaluated. nih.govresearchgate.net For the SPR-based assay, increasing the linker length from 4 to 11 or 18 atoms dramatically increased the antibody-binding capacity and the signal response rate. nih.govresearchgate.net In contrast, for the conventional ELISA format, altering the linker length had minimal impact on antibody-binding performance. nih.govresearchgate.net This highlights that the physical constraints of the assay platform (e.g., a 2D plate surface vs. a 3D hydrogel on an SPR chip) dictate the optimal linker chemistry.

Table 3: Impact of Linker Chemistry on Immunoassay Performance

| Assay Type | Linkers Studied | Key Research Finding | Reference |

|---|---|---|---|

| Enzyme Immunoassay (EIA) | Urea, Ethylenediamine, Carbohydrazide, ADH-6ACA | The long ADH-6ACA spacer improved assay sensitivity by increasing hapten accessibility. | nih.gov |

| Surface Plasmon Resonance (SPR) | 4, 11, and 18-atom length linkers | Increasing linker length dramatically enhanced antibody binding capacity and response rate. | nih.govresearchgate.net |

| ELISA | 4, 11, and 18-atom length linkers | Little to no change in antibody binding performance was observed with varying linker lengths. | nih.govresearchgate.net |

Immobilization Techniques for this compound Derivatives on Solid Phases

Immobilization of either the P-3-CMO conjugate or its corresponding antibody onto a solid phase is a fundamental requirement for heterogeneous immunoassays, as it allows for the separation of bound and unbound fractions. The choice of solid phase and immobilization strategy is crucial for assay sensitivity and performance.

Microtiter Plates: Polystyrene 96-well microtiter plates are a standard solid phase for ELISAs. sigmaaldrich.comsigmaaldrich.com In a typical competitive ELISA for progesterone, a specific anti-progesterone antibody is passively adsorbed (immobilized) onto the surface of the wells. nih.gov The sample containing free progesterone is then incubated in the well along with a known amount of a P-3-CMO-enzyme conjugate (e.g., P-3-CMO-HRP). The free progesterone and the enzyme conjugate compete for the limited number of immobilized antibody binding sites.

Nitrocellulose Membranes: Membranes are another common solid phase, often used in rapid, point-of-care tests. In one visual membrane EIA, a monoclonal anti-progesterone antibody was immobilized on a nitrocellulose membrane. nih.gov The assay proceeded by allowing a P-3-CMO-HRP conjugate to compete with progesterone from a sample for binding to the immobilized antibody. nih.gov The resulting signal, developed with a precipitating substrate, provides a visual readout.

Surface Plasmon Resonance (SPR) Biosensor Chips: SPR is an advanced, real-time, label-free detection method that relies on the immobilization of a binding partner onto a sensor chip, typically with a gold surface. nih.govresearchgate.net In this context, a progesterone derivative, such as a progesterone-ovalbumin conjugate, can be covalently immobilized onto the dextran (B179266) matrix of the sensor chip. nih.govresearchgate.net When a sample containing anti-progesterone antibody is flowed over the surface, the binding event is detected as a change in the refractive index, allowing for quantitative analysis of the interaction.

Table 4: Immobilization Techniques Involving P-3-CMO Derivatives

| Solid Phase | Typically Immobilized Molecule | Form of P-3-CMO Derivative | Assay Format | Reference |

|---|---|---|---|---|

| Microtiter Plate | Anti-progesterone Antibody | In solution (e.g., P-3-CMO-HRP) | Competitive ELISA | sigmaaldrich.comnih.gov |

| Nitrocellulose Membrane | Anti-progesterone Antibody | In solution (e.g., P-3-CMO-HRP) | Visual Membrane EIA | nih.gov |

| Gold Surface (SPR Chip) | Progesterone-protein conjugate | The immobilized molecule itself | SPR-based Immunoassay | nih.govresearchgate.net |

Immunological Applications and Antibody Generation Utilizing Progesterone 3 Carboxymethyloxime Conjugates

Immunogen Design and Preparation with Progesterone (B1679170) 3-Carboxymethyloxime

The successful generation of antibodies against small molecules like progesterone hinges on the strategic design of the immunogen. nih.gov This involves covalently linking the hapten, in this case, P4-3-CMO, to a larger carrier protein, thereby creating a conjugate that can be recognized by the immune system. springernature.com

Optimizing Hapten-Carrier Conjugation Ratios

The molar ratio of hapten to carrier protein in a conjugate is a crucial factor that significantly influences the resulting antibody response. springernature.comnih.gov An optimal ratio ensures sufficient presentation of the hapten to the immune system without compromising the immunogenicity of the carrier protein.

Research has shown that varying the conjugation ratio can impact both the titer and affinity of the antibodies produced. nih.gov For instance, a study involving a peptide hapten demonstrated that while higher conjugation ratios led to increased antibody titers, a reversed proportionality was observed between the conjugation ratio and antibody affinity for terminally conjugated peptides. nih.gov This suggests that a lower hapten density, approaching a 1:1 ratio, may favor the generation of higher-affinity antibodies. In the context of P4-3-CMO, a progesterone to bovine serum albumin (BSA) ratio of 38:1 has been successfully used to generate monoclonal antibodies. researchgate.net

Table 1: Examples of Hapten-Carrier Conjugates Utilizing Progesterone Derivatives

| Hapten | Carrier Protein | Application | Reference |

| Progesterone 3-(O-carboxymethyl)oxime | Bovine Serum Albumin (BSA) | Production of monoclonal and polyclonal antibodies | researchgate.netnih.govgoogle.com |

| Progesterone 3-(O-carboxymethyl)oxime | Ovalbumin (OVA) | Immunogen for antibody production | nih.govgoogle.com |

| Progesterone-11α-hemisuccinate | Bovine Serum Albumin (BSA) | Production of monoclonal antibodies | nih.govnih.gov |

Comparative Immunogenicity of Progesterone 3-Carboxymethyloxime vs. Other Progesterone Derivatives (e.g., Progesterone-11α-hemisuccinate)

The site on the progesterone molecule where the carrier protein is attached significantly impacts the specificity of the antibodies generated. nih.gov Progesterone derivatives are commonly created at the C3 or C11 positions to facilitate conjugation.

Studies comparing immunogens derived from P4-3-CMO (conjugation at the A-ring) and Progesterone-11α-hemisuccinate (conjugation at the C-ring) have revealed differences in the resulting antibody specificity. nih.gov Immunization with progesterone conjugated to a carrier at the C11 position has been shown to produce highly specific monoclonal antibodies for progesterone. nih.gov In contrast, using P4-3-CMO, where the linkage is at the C3 position, results in monoclonal antibodies that are also specific to progesterone, though some studies suggest they may be "fairly specific" in comparison. researchgate.netnih.gov This difference in specificity is attributed to the orientation of the progesterone molecule when presented to the immune system, with the D-ring being more exposed in C3-conjugated immunogens. nih.gov

Antibody Production and Characterization

The immunogens prepared from P4-3-CMO are used to immunize animals, leading to the production of either polyclonal or monoclonal antibodies, each with distinct characteristics and applications.

Polyclonal Antibody Generation (e.g., in Rabbits)

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are typically produced by immunizing animals such as rabbits with the P4-3-CMO conjugate. google.com The resulting antisera contain a diverse population of antibodies, which can be advantageous in certain immunoassay formats. For instance, polyclonal antibodies have been successfully generated using P4-3-CMO-BSA and P4-3-CMO-OVA immunogens. google.com

Monoclonal Antibody Development (e.g., Hybridoma Technology)

Monoclonal antibodies (mAbs) are a homogeneous population of antibodies that all recognize a single, specific epitope. nih.gov The development of mAbs against progesterone using P4-3-CMO conjugates typically involves hybridoma technology. researchgate.netnih.govvjs.ac.vn This process begins with the immunization of a mouse with the P4-3-CMO-BSA conjugate. researchgate.netresearchgate.net Following a successful immune response, the spleen cells of the mouse, which produce antibodies, are fused with immortal myeloma cells to create hybridoma cells. researchgate.netnih.gov These hybridomas are then screened and cloned to isolate cell lines that produce high-affinity, specific monoclonal antibodies against progesterone. researchgate.netvjs.ac.vn Successful fusions have yielded hybridoma clones secreting progesterone-specific monoclonal antibodies. researchgate.netvjs.ac.vn

Epitope Specificity and Cross-Reactivity Profiles of this compound Induced Antibodies

A critical aspect of antibody characterization is determining its epitope specificity and cross-reactivity with other structurally related steroids. springernature.comnih.gov Antibodies induced by P4-3-CMO conjugates are evaluated for their ability to bind specifically to progesterone while showing minimal binding to other steroid hormones.

Studies have demonstrated that monoclonal antibodies generated using P4-3-CMO can exhibit high specificity for progesterone, with no significant cross-reaction with other steroids like estradiol, testosterone, and corticosterone. researchgate.netvjs.ac.vn This high degree of specificity is crucial for the development of reliable and accurate immunoassays for progesterone. researchgate.netnih.gov The choice of the enzyme-labeled progesterone derivative in a competitive immunoassay format can also influence the assay's performance. For example, in an ELISA, using a monoclonal antibody raised against a C11-conjugated immunogen in combination with a P4-3-CMO-enzyme conjugate has been shown to yield a highly sensitive assay. nih.gov Conversely, a homologous assay using a P4-3-CMO immunogen and a P4-3-CMO-enzyme label can also provide a sensitive assay for progesterone. nih.gov

Affinity Constant Determination of this compound Derived Antibodies

The affinity constant (Ka) is a critical parameter that quantifies the binding strength between an antibody and its antigen. In the context of immunoassays for progesterone, high-affinity antibodies are essential for developing sensitive and specific detection methods. The generation of antibodies against small molecules like progesterone requires the use of haptens, such as this compound, conjugated to a carrier protein to elicit an immune response.

While the precise affinity constants for antibodies generated specifically against this compound-protein conjugates are not extensively detailed in the provided research, the general principles of antibody affinity determination are well-established. Techniques such as equilibrium dialysis and surface plasmon resonance are commonly employed to measure the association and dissociation rates of the antibody-antigen interaction, from which the affinity constant can be calculated.

For instance, a well-characterized monoclonal antibody against progesterone, designated DB3, was found to possess a high affinity with a Ka in the range of 10⁹ M⁻¹. researchgate.net It is important to note, however, that the DB3 antibody was developed using an immunogen where progesterone was conjugated to the carrier protein at the 11α position (progesterone-11α-succinyl-bovine serum albumin), not the 3-position as with this compound. researchgate.net The position of conjugation on the steroid nucleus significantly influences the specificity and, potentially, the affinity of the resulting antibodies. nih.gov An antibody raised against a progesterone-3-BSA conjugate, for example, demonstrated binding characteristics where all steroid positions other than C3 appeared to be buried within the antibody-steroid complex. nih.gov

The affinity of an antibody is a key factor in the design of competitive immunoassays. High-affinity antibodies enable the detection of low concentrations of the target analyte, as they can bind effectively even when the analyte is scarce. The determination of the binding constant between progesterone and its monoclonal antibody can also be achieved using methods like affinity capillary electrophoresis.

Heterologous and Homologous Assay System Design Considerations in Immunological Assays

In the development of competitive immunoassays for haptens like progesterone, a crucial consideration is the selection of the immunizing hapten (the hapten conjugated to a carrier protein to produce antibodies) and the tracer hapten (the hapten conjugated to a label, such as an enzyme). The structural relationship between these two haptens defines whether the assay system is homologous or heterologous.

A homologous assay employs the same hapten derivative for both immunization and for the preparation of the labeled tracer. In contrast, a heterologous assay utilizes different hapten derivatives for these two purposes. The design of the assay system, particularly the site of conjugation on the hapten and the nature of the bridging group used for conjugation, can significantly impact the sensitivity and specificity of the immunoassay.

Research has shown that heterologous systems often lead to more sensitive assays. researchgate.netnih.gov This is because antibodies generated against a specific immunogen may have a higher affinity for that immunizing hapten than for the free analyte. In a homologous system, this can lead to a situation where the tracer outcompetes the free analyte for antibody binding sites, resulting in a less sensitive assay. By introducing a structural difference between the immunizing hapten and the tracer hapten (a heterologous system), the affinity of the antibody for the tracer can be moderated, allowing for more effective competition by the free analyte and thus enhancing assay sensitivity.

Several types of heterologous systems can be designed:

Bridge Heterology: The same hapten is used, but the bridging group connecting the hapten to the carrier protein and the label is different.

Site Heterology: The hapten is conjugated to the carrier protein and the label at different positions on the hapten molecule. nih.gov

Hapten Heterology: A related but structurally different hapten is used for the tracer.

Studies involving progesterone immunoassays have demonstrated the advantages of heterologous systems. For example, in a radioimmunoassay for progesterone using an antiserum raised against 11α-hydroxyprogesterone 11-succinyl-bovine serum albumin, heterologous bridge and site systems provided more sensitive standard curves compared to homologous tracers. nih.gov Specifically, the use of progesterone-3-(O-carboxymethyl)oxime-[¹²⁵I]-iodotyramine as a heterologous site tracer resulted in a sensitive assay. nih.gov

Similarly, in the development of an enzyme-linked immunosorbent assay (ELISA), a heterologous system using an immunogen with an 11α-hemisuccinate bridge and a tracer with a carboxymethyloxime (CMO) bridge at the 3-position conferred considerably greater sensitivity. researchgate.net Another study found that an antigen heterologous ELISA using progesterone-3-carboxymethyloxime-bovine serum albumin (P-3-CMO-BSA) as the immunogen and 17α-OH-progesterone-3-O-carboxymethyloxime-alkaline phosphatase as the enzyme conjugate yielded a sensitive assay. wikipedia.org

Conversely, some studies have also reported the development of sensitive homologous assays. A homologous ELISA using progesterone-3-O-carboxymethyloxime-ovalbumin as the immunogen and a progesterone-3-O-carboxymethyloxime-horseradish peroxidase (HRP) conjugate as the label was found to be sensitive for progesterone. nih.gov This highlights that while heterologous systems are a powerful strategy for improving assay sensitivity, the optimal combination of immunogen and tracer is dependent on the specific characteristics of the antibody produced. nih.gov

The choice of the enzyme label in an ELISA can also be manipulated. When an antibody developed against P-11-HS-BSA was tested with P-3-CMO labeled with different enzymes (penicillinase, alkaline phosphatase, and HRP), the type of enzyme did not significantly affect the assay performance. nih.gov

Table 1: Comparison of Homologous and Heterologous Immunoassay Systems for Progesterone

| Assay Component | System Type | Immunogen | Tracer | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Radioimmunoassay | Homologous | 11α-hydroxyprogesterone 11-succinyl-BSA | 11α-hydroxyprogesterone 11-succinyl-[¹²⁵I]-iodotyramine | Relatively insensitive curves | nih.gov |

| Radioimmunoassay | Heterologous (Site) | 11α-hydroxyprogesterone 11-succinyl-BSA | progesterone-3-(O-carboxymethyl)oxime-[¹²⁵I]-iodotyramine | Sensitive curves | nih.gov |

| Enzyme Immunoassay | Homologous | progesterone 11α-hemisuccinate-BSA | progesterone 11α-hemisuccinate-HRP | Less sensitive | researchgate.net |

| Enzyme Immunoassay | Heterologous (Bridge/Site) | progesterone 11α-hemisuccinate-BSA | progesterone 3-CMO-HRP | Considerably greater sensitivity | researchgate.net |

| Enzyme Immunoassay | Heterologous (Antigen) | progesterone-3-CMO-BSA | 17α-OH-progesterone-3-O-carboxymethyloxime-ALP | Sensitive assay (0.11 ng/mL) | wikipedia.org |

| Enzyme Immunoassay | Homologous | progesterone-3-CMO-ovalbumin | progesterone-3-CMO-HRP | Sensitive assay | nih.gov |

| Enzyme Immunoassay | Heterologous (Site) | P-11-HS-BSA | P-3-CMO-HRP | Sensitive assay | nih.gov |

Advanced Immunoassay Formats and Sensing Systems Employing Progesterone 3 Carboxymethyloxime Derivatives

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The versatility of Progesterone (B1679170) 3-carboxymethyloxime has been instrumental in the development of various ELISA formats, each with distinct advantages in sensitivity and specificity.

Direct Antigen Heterologous ELISA Formats

In direct antigen heterologous ELISA, a key strategy to enhance assay sensitivity involves using an immunogen and a labeled antigen that have structural differences. This approach minimizes the competition for antibody binding sites between the analyte (progesterone) and the labeled antigen, leading to a more accurate measurement.

One such assay was developed for measuring progesterone directly in serum. nih.gov This assay utilized an immunogen, progesterone-3-carboxymethyloxime-bovine serum albumin (P-3-CMO-BSA), and a heterologous enzyme conjugate, 17-alphaOH-progesterone-3-O-carboxymethyloxime-alkaline phosphatase (17-alphaOH-P-3-CMO-ALP). nih.gov The selection of this specific combination from six different antigen and enzyme conjugate pairings proved to be the most effective. nih.gov The assay demonstrated a high sensitivity of 0.11 ng/mL and showed excellent correlation with radioimmunoassay (r=0.97). nih.gov A significant advantage of this format was the elimination of the need for a displacing agent to release progesterone from corticosteroid-binding globulin (CBG). nih.gov

Another study aimed at developing a highly specific and sensitive ELISA for progesterone in human serum also employed a heterologous combination. nih.gov Antiserum was raised against P-3-O-CMO-BSA, while the enzyme conjugate was 17-alpha-hydroxy-progesterone-3-O-carboxymethyloxime-horseradish peroxidase (17-alpha-OH-P-3-O-CMO-HRP). nih.gov This configuration resulted in a sensitive and specific assay, whereas a homologous assay using P-3-O-CMO-HRP as the label showed no displacement. thermofisher.com

| Assay Component | Description | Reference |

| Immunogen | Progesterone-3-carboxymethyloxime-bovine serum albumin (P-3-CMO-BSA) | nih.gov |

| Enzyme Conjugate | 17-alphaOH-progesterone-3-O-carboxymethyloxime-alkaline phosphatase (17-alphaOH-P-3-CMO-ALP) | nih.gov |

| Sensitivity | 0.11 ng/mL | nih.gov |

| Correlation with RIA | r = 0.97 | nih.gov |

Competitive Indirect ELISA Architectures

Competitive indirect ELISA (ic-ELISA) is another powerful technique for the detection of small molecules like progesterone. In this format, a coating antigen is immobilized on the microplate, and the sample containing the free antigen (progesterone) competes with a specific monoclonal antibody (mAb) for binding to this coated antigen. The amount of bound mAb is then detected using a secondary antibody conjugated to an enzyme.

While a specific ic-ELISA for progesterone using a 3-carboxymethyloxime derivative was not detailed in the provided search results, the general principle can be illustrated by an ic-ELISA developed for another steroid, diethylstilbestrol (B1670540) (DES). nih.gov In that assay, a DES-protein conjugate was coated on the plate. nih.gov The sample (containing DES) and a specific anti-DES mAb were then added. nih.gov The amount of bound mAb was inversely proportional to the concentration of DES in the sample. nih.gov This architectural design offers high specificity and sensitivity for the target analyte. nih.gov

For progesterone, a similar architecture would involve coating a progesterone-protein conjugate, such as progesterone-3-carboxymethyloxime-BSA, onto the microplate. The sample containing progesterone and a specific anti-progesterone antibody would then be added. The competition for antibody binding between the free progesterone in the sample and the coated progesterone derivative would allow for the quantification of progesterone levels.

Microtiter Plate EIA Systems

Progesterone 3-(O-carboxymethyl) oxime is a well-established reagent for use in microtiter plate enzyme immunoassays (EIAs) for progesterone. wikipedia.orgsigmaaldrich.com These systems often operate on a competitive principle where the progesterone in a sample competes with a progesterone-enzyme conjugate for a limited number of antibody binding sites on the coated plate. sigmaaldrich.com

A typical microtiter plate EIA involves the following steps:

The sample or standard solution is added to the microplate wells, which are pre-coated with anti-progesterone antibodies. sigmaaldrich.com

A progesterone-enzyme conjugate (e.g., progesterone-3(O-carboxymethyloxime)-HRP) is added. nih.govresearchgate.net

During incubation, the free progesterone in the sample and the progesterone-enzyme conjugate compete for binding to the antibody. sigmaaldrich.com

Unbound materials are washed away. sigmaaldrich.com

A substrate is added, which reacts with the bound enzyme conjugate to produce a color change. sigmaaldrich.com

The intensity of the color is measured, which is inversely proportional to the concentration of progesterone in the sample. sigmaaldrich.com

Research has shown that the choice of the enzyme label and the position of conjugation on the progesterone molecule can significantly impact the assay's performance. For instance, when comparing horseradish peroxidase (HRP) conjugated at the C-3 position (progesterone-3(O-carboxymethyloxime)-HRP) versus the C-11 position, the C-3 conjugate competed more effectively with free progesterone for the antibody binding sites. nih.govresearchgate.net

| Parameter | Details | Reference |

| Reagent | Progesterone 3-(O-carboxymethyl) oxime | wikipedia.orgsigmaaldrich.com |

| Principle | Competitive binding for antibody sites | sigmaaldrich.com |

| Detection | Colorimetric, inversely proportional to progesterone concentration | sigmaaldrich.com |

| Effective Conjugate | Progesterone-3(O-carboxymethyloxime)-HRP | nih.govresearchgate.net |

Visual Membrane EIA Implementations

Building on the principles of microtiter plate EIAs, visual membrane enzyme immunoassays offer a rapid and straightforward method for progesterone detection. A notable implementation utilizes a monoclonal anti-progesterone antibody immobilized on a nitrocellulose membrane. nih.govresearchgate.net

In this system, free progesterone in the sample competes with progesterone-3(O-carboxymethyloxime)-HRP for the binding sites of the immobilized antibody. nih.govresearchgate.net The subsequent addition of a substrate solution results in a color change on the membrane surface. For example, using 3,3'-diaminobenzidine (B165653) (DAB) with Co²⁺ as the substrate produces a stable grey color for a progesterone-negative sample, while a progesterone-positive sample shows no color development. nih.govresearchgate.net The degree of color development allows for the quantification of free progesterone. nih.govresearchgate.net The use of alternative substrates like tetramethylbenzidine (TMB) has also been explored. nih.govresearchgate.net

| Component | Description | Reference |

| Solid Phase | Nitrocellulose membrane with immobilized monoclonal anti-progesterone antibody | nih.govresearchgate.net |

| Competitor | Progesterone-3(O-carboxymethyloxime)-HRP | nih.govresearchgate.net |

| Substrate (Example) | 3,3'-diaminobenzidine (DAB) with Co²⁺ | nih.govresearchgate.net |

| Result Interpretation | Color development is inversely proportional to progesterone concentration | nih.govresearchgate.net |

Fluoroimmunoassay (FIA) Innovations

Fluoroimmunoassays represent another class of advanced detection methods where fluorescent molecules are used as labels, offering high sensitivity and a broad dynamic range.

Magnetic Nanoparticle-Based FIA Systems

A significant innovation in FIA is the integration of magnetic nanoparticles (MNPs) as the solid phase for antibody immobilization. This approach facilitates easy separation of bound and unbound fractions and enhances the reaction kinetics.

A magnetic nanoparticle-based fluorescent immunoassay for progesterone in milk has been developed using a progesterone-3-(O-carboxymethyl)oxime derivative. In this system, anti-progesterone antibodies are immobilized on amino-modified magnetic nanoparticles. The assay involves a competitive reaction between free progesterone in the sample and a progesterone-3-CMO-BSA-fluorescein isothiocyanate (FITC) conjugate for the antibody binding sites on the MNPs.

The optimal conditions for this MNP-FIA were determined to be an incubation time of 12 minutes at 37°C. The optimal concentration of the progesterone-3-CMO-BSA-FITC conjugate was found to be 7.5 µg/mL. This method provides a rapid and sensitive means for progesterone detection. Another study established a magnetic nanoparticle enzyme immunoassay using progesterone-3-(O-carboxymethyl)oxime coupled to horseradish peroxidase, achieving a detection limit of 0.04 ng mL−1.

| Parameter | Details | Reference |

| Solid Phase | Amino-modified magnetic nanoparticles with immobilized anti-progesterone antibody | |

| Fluorescent Conjugate | Progesterone-3-CMO-BSA-FITC | |

| Optimal Incubation Time | 12 minutes | |

| Optimal Incubation Temp | 37°C | |

| Optimal Conjugate Conc. | 7.5 µg/mL |

Radioimmunoassay (RIA) Methodologies

Radioimmunoassay (RIA) represents a classic and robust method for hormone quantification, and derivatives of progesterone 3-carboxymethyloxime are central to the development of these assays for progesterone. A notable example is a double-antibody RIA developed for measuring serum progesterone. mdpi.com This method employs a radioligand synthesized by conjugating progesterone 3-(O-carboxymethyl)oxime with iodinated histamine, creating progesterone-3-(O-carboxymethyl) oximino-[¹²⁵I]-iodo-histamine. mdpi.com

The assay proceeds via a competitive binding principle. A sample containing an unknown amount of progesterone is incubated with a specific antibody and a known amount of the ¹²⁵I-labeled progesterone derivative. The native progesterone in the sample competes with the radiolabeled derivative for the limited binding sites on the antibody. After reaching equilibrium, a second antibody (goat anti-rabbit gamma globulin) is introduced to precipitate the primary antibody-antigen complexes. mdpi.com The radioactivity of the precipitate is then measured, which is inversely proportional to the concentration of progesterone in the original sample.

This RIA methodology, utilizing the this compound derivative, has been shown to be both reliable and economical. mdpi.com Its specificity is comparable to methods using tritiated progesterone ([³H]-progesterone), but it offers advantages in terms of convenience and lower cost. mdpi.com The choice of the conjugation position on the progesterone molecule is crucial; while conjugation at the 11-position is often favored for producing high-affinity antibodies for the immunogen, the 3-position derivative, like progesterone-3-CMO-histamine, serves as an effective tracer. conicet.gov.ar

Table 1: Key Components and Findings of a Progesterone RIA Using a this compound Derivative

| Component/Parameter | Description | Finding | Source |

|---|---|---|---|

| Radioligand | Progesterone-3-(O-carboxymethyl) oximino-[¹²⁵I]-iodo-histamine | Serves as the radioactive tracer in the competitive assay. | mdpi.com |

| Primary Antibody | Rabbit anti-11α-hydroxyprogesterone 11-hemisuccinyl-bovine serum albumin | Binds competitively to both native progesterone and the radioligand. | mdpi.com |

| Second Antibody | Goat anti-rabbit gamma globulin | Precipitates the primary antibody-antigen complex for separation. | mdpi.com |

| Assay Principle | Double-antibody competitive radioimmunoassay | The amount of bound radioactivity is inversely related to the progesterone concentration in the sample. | mdpi.com |

| Performance | Comparable specificity to [³H]-progesterone RIA methods. | More convenient and less expensive than traditional [³H]-progesterone assays. | mdpi.com |

Biosensor Technologies Utilizing Immobilized this compound

The functional carboxyl group of this compound makes it an ideal candidate for immobilization onto various sensor surfaces, forming the basis of modern biosensor technologies for progesterone detection.

Microfluidic immunosensors offer rapid and sensitive detection of analytes in small sample volumes. This compound is instrumental in creating the necessary reagents for these systems. In one such system designed for quantifying progesterone in bovine serum, a competitive immunoassay is integrated into a microfluidic device with electrochemical detection. conicet.gov.ar

For this type of immunosensor, a progesterone-enzyme conjugate is required. This compound (P4-3-CMO) is used to synthesize a progesterone-horseradish peroxidase (HRP) conjugate. conicet.gov.ar This is typically achieved through carbodiimide (B86325) chemistry, where the carboxyl group of P4-3-CMO is activated to form a stable amide bond with an amine group on the HRP enzyme. conicet.gov.ar

In the assay, monoclonal anti-progesterone antibodies are immobilized on the surface of the microfluidic channel or on a rotating disk integrated within the system. The serum sample, containing native progesterone, is introduced simultaneously with a known concentration of the P4-HRP conjugate. conicet.gov.ar These two forms of progesterone compete for the limited antibody binding sites. The amount of P4-HRP that binds is inversely proportional to the concentration of progesterone in the sample. The HRP enzyme catalyzes a reaction that produces an electrochemically active product, which is then measured at an electrode. The resulting current is used to quantify the progesterone levels. conicet.gov.ar This microfluidic approach allows for high sensitivity, with a reported detection limit of 0.2 ng/mL. conicet.gov.ar

Table 2: Research Findings for a Microfluidic Immunosensor Utilizing a this compound Derivative

| Parameter | Detail | Source |

|---|---|---|

| Analyte | Progesterone (P4) in bovine serum samples | conicet.gov.ar |

| Key Reagent | Progesterone-horseradish peroxidase (P4-HRP) conjugate | conicet.gov.ar |

| Derivative Used | Progesterone-3-carboxymethyloxime (P4-3-CMO) for HRP conjugation | conicet.gov.ar |

| Detection Principle | Competitive immunoassay with chronoamperometric detection | conicet.gov.ar |

| Linear Working Range | 0.5 to 12.5 ng/mL | conicet.gov.ar |

| Detection Limit (DL) | 0.2 ng/mL | conicet.gov.ar |

| Quantification Limit (QL) | 0.5 ng/mL | conicet.gov.ar |

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring biomolecular interactions in real-time. The immobilization of a specific ligand onto the sensor chip surface is fundamental to SPR-based assays. This compound is well-suited for this purpose due to its carboxyl group, which allows for covalent attachment to the sensor surface.

The standard method for immobilizing ligands with carboxyl groups onto a commercially available SPR sensor chip (like a CM5 chip with a carboxymethylated dextran (B179266) surface) is through amine coupling. This process involves three main steps:

Activation: The carboxyl groups on the sensor surface (or on the P4-3-CMO molecule if the surface is aminated) are activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). This reaction forms a highly reactive NHS ester.

Coupling: A solution containing the binding partner is passed over the activated surface. For a progesterone sensor, this could involve immobilizing anti-progesterone antibodies onto a P4-3-CMO-functionalized surface, or more commonly, immobilizing a progesterone-protein conjugate (made using P4-3-CMO) onto an activated surface to then measure antibody binding.

Deactivation: Any remaining reactive NHS esters on the surface are deactivated by injecting a solution of ethanolamine (B43304), which blocks unreacted sites to prevent non-specific binding in subsequent steps.

By functionalizing the SPR chip surface with a derivative like this compound, a highly specific and stable biosensing system can be created. When a sample containing anti-progesterone antibodies is flowed over this surface, the binding event causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the real-time quantification of the antibody. Alternatively, in a competitive format, the chip can be coated with antibodies, and the sample mixed with a P4-3-CMO-protein conjugate can be passed over the surface to detect free progesterone. Research has shown that modifying gold surfaces for SPR can create highly sensitive assays for progesterone. nih.gov

A highly innovative approach for detecting progestins involves the use of magnetic molecularly imprinted microspheres (MMIMs) combined with a signal amplification system. mdpi.com In this technology, this compound plays a crucial role in the synthesis of the detection conjugate. mdpi.com

In a recently developed method, MMIMs were synthesized to be capable of simultaneously recognizing five different progestins. mdpi.com To create the detection and signal amplification system, an enzyme-labeled conjugate was synthesized by coupling progesterone 3-(o-carboxymethyl)oxime with streptavidinated horseradish peroxidase (SA-HRP). mdpi.com

The detection method is a semi-homogeneous assay performed on a microplate. The MMIMs act as the recognition element, binding to progestins present in a sample. The P4-3-CMO-SA-HRP conjugate is then used in a competitive or sequential binding step. The magnetic nature of the microspheres allows for easy separation and washing steps using an external magnet. To enhance the signal, biotinylated HRP is also used, which binds to the streptavidin on the conjugate, amplifying the enzymatic signal. mdpi.com This signal amplification strategy dramatically increases the sensitivity of the assay.

This method demonstrates exceptional performance, with limits of detection for the five progestins ranging from 0.04 to 0.1 pg/mL, an improvement of 44- to 75-fold over methods without signal amplification. mdpi.com Furthermore, the robust nature of the MMIMs allows them to be regenerated and reused multiple times. mdpi.com

Table 3: Research Findings for a Magnetic Molecularly Imprinted Microsphere-Based Assay

| Component/Parameter | Detail | Source |

|---|---|---|

| Recognition Element | Magnetic Molecularly Imprinted Microspheres (Fe₃O₄@MIM) | mdpi.com |

| Target Analytes | Five progestins (including progesterone) in milk | mdpi.com |

| Key Conjugate | Progesterone 3-(o-carboxymethyl)oxime coupled with streptavidinated horseradish peroxidase | mdpi.com |

| Assay Format | Semi-homogeneous method on a 96-well microplate | mdpi.com |

| Signal Amplification | Biotinylated horseradish peroxidase | mdpi.com |

| Limits of Detection | 0.04–0.1 pg/mL | mdpi.com |

| Reusability | Microspheres can be regenerated up to four times | mdpi.com |

Investigation of Progesterone S Non Genomic Actions and Cell Surface Receptors Using Progesterone 3 Carboxymethyloxime Probes

Progesterone (B1679170) 3-Carboxymethyloxime Conjugates as Non-Permeable Probes for Extragenomic Receptor Localization

To investigate the non-genomic effects of progesterone that are initiated at the cell surface, it is crucial to use probes that cannot enter the cell and interact with intracellular receptors. Progesterone 3-carboxymethyloxime serves as a versatile tool for this purpose. It can be conjugated to large, membrane-impermeable molecules like bovine serum albumin (BSA). These conjugates, such as P-3-CMO-BSA, retain the ability to bind to cell surface progesterone receptors but are physically prevented from crossing the plasma membrane. This ensures that any observed biological response is a direct result of activating extragenomic signaling pathways.

The conjugation of a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC), to the P-3-CMO-BSA complex creates a powerful tool for visualizing the location of non-genomic progesterone receptors. nih.gov This fluorescent probe, P-3-CMO-BSA-FITC, allows for the direct observation of receptor distribution on the cell surface using fluorescence microscopy. nih.gov

Studies utilizing this technique have provided compelling visual evidence for the existence of cell surface progesterone receptors on human sperm. nih.gov The fluorescence is specifically localized to the head of the sperm, indicating that this is the primary site of non-genomic progesterone action in these cells. nih.gov This targeted localization is critical for initiating the physiological responses necessary for fertilization, such as the acrosome reaction. nih.gov The use of such fluorescently labeled, membrane-impermeable progesterone derivatives has been pivotal in confirming that the observed rapid effects of progesterone are indeed mediated by receptors on the sperm surface. oup.com

| Probe | Technique | Cell Type | Key Finding |

| P-3-CMO-BSA-FITC | Fluorescence Microscopy | Human Sperm | Receptors are confined to the sperm head. nih.gov |

| P-3-CMO-BSA | Bioassays | Human Sperm | Stimulates sperm-oocyte fusion, confirming a membrane-mediated pathway. oup.com |

Elucidation of Rapid Intracellular Signaling Events Induced by this compound Derivatives

The binding of progesterone to its non-genomic receptors on the cell surface triggers a cascade of rapid intracellular signaling events. The use of this compound derivatives has been crucial in elucidating these pathways, which are too swift to be explained by traditional genomic mechanisms involving changes in gene expression. oup.com These rapid responses are often mediated by second messengers and the activation of various protein kinases.

Progesterone-Mediated Calcium Influx (e.g., in Human Spermatozoa)

One of the most immediate and critical events following progesterone stimulation in human spermatozoa is a rapid increase in intracellular calcium concentration ([Ca2+]i). oup.comodu.edu This calcium influx is a hallmark of non-genomic progesterone action and is essential for subsequent physiological responses. odu.edu Studies have shown that this increase in [Ca2+]i is due to the influx of extracellular calcium, as the response is abolished when calcium is removed from the surrounding medium. oup.comodu.edu

The use of P-3-CMO conjugates has confirmed that this calcium influx is initiated at the cell surface. nih.gov The membrane-impermeable nature of these probes demonstrates that the signal for calcium entry is transmitted across the plasma membrane upon receptor binding. This progesterone-induced calcium transient is a widespread response observed in a vast majority of human spermatozoa. oup.com Interestingly, while this calcium influx is a prerequisite for the acrosome reaction, the amplitude of the calcium signal itself does not appear to be the sole determinant of whether an individual sperm will undergo the reaction. nih.gov Further research indicates that this progesterone-stimulated calcium influx is independent of protein kinase C (PKC) activation. nih.gov

Acrosome Reaction Induction Mechanisms

The acrosome reaction is a crucial exocytotic event that must occur for a sperm to fertilize an egg. Progesterone is a potent inducer of the acrosome reaction in capacitated spermatozoa. nih.govresearchgate.net Studies using P-3-CMO conjugated to BSA have shown that this membrane-impermeable analog of progesterone can also effectively trigger the acrosome reaction. nih.gov This provides strong evidence that the induction of the acrosome reaction by progesterone is mediated by cell surface receptors. nih.gov

The signaling cascade leading to the acrosome reaction is complex. The initial progesterone-induced calcium influx is a necessary step. nih.gov Additionally, evidence suggests the involvement of a trypsin-like protease in the mechanism by which progesterone stimulates this event. nih.gov While protein kinase C (PKC) is involved in the progesterone-induced acrosome reaction, its activation appears to be downstream of the initial calcium influx stimulated by the steroid. nih.gov The ability of progesterone and its membrane-impermeable derivatives to trigger this critical event underscores the physiological significance of non-genomic steroid signaling in fertilization. nih.govejast.org

| Event | Inducer(s) | Key Findings |

| Calcium Influx | Progesterone, P-3-CMO conjugates | Rapid, due to influx of extracellular Ca2+; independent of PKC. oup.comodu.edunih.gov |

| Acrosome Reaction | Progesterone, P-3-CMO-BSA | Mediated by cell surface receptors; requires extracellular Ca2+ and involves a trypsin-like protease. nih.gov |

Role of this compound in Meiotic Maturation Studies (e.g., Xenopus Oocytes)

The study of oocyte maturation, particularly in the model organism Xenopus laevis (the African clawed frog), has provided a foundational system for understanding non-genomic steroid actions. In Xenopus, progesterone triggers the resumption of meiosis in oocytes that are arrested in prophase I, a process that is independent of gene transcription. nih.govdntb.gov.ua

The use of membrane-impermeable progesterone derivatives, conceptually similar to this compound conjugates, has been crucial in demonstrating that the initiation of meiotic maturation occurs at the oocyte surface. plos.org These studies have shown that BSA-coupled progesterone can induce oocyte maturation, confirming that the receptor is located on the plasma membrane. plos.org

While the classical progesterone receptor has been identified in the oocyte cytoplasm and appears to play a role in this non-genomic mechanism, other membrane progesterone receptors (mPRs), specifically mPRβ, have also been shown to be present on the oocyte plasma membrane and are involved in mediating progesterone's effects on maturation. nih.govnih.gov The binding of progesterone to these surface receptors initiates a signaling cascade that ultimately leads to the activation of cyclin-dependent kinase 1 (Cdk1) and the visible sign of maturation, germinal vesicle breakdown (GVBD). researchgate.net The use of probes that act exclusively at the cell surface has been essential in dissecting the initial steps of this fundamental biological process. plos.org

Membrane-Mediated Second Messenger Generation

The binding of progesterone to its membrane receptors rapidly activates various intracellular signaling pathways and second messengers. frontiersin.orgnih.gov Studies using membrane-impermeant progesterone probes have been instrumental in elucidating these complex cascades, which can be cell-type specific. nih.gov

In amphibian oocytes, progesterone exposure triggers a precise and rapid sequence of second messenger generation. nih.gov Within the first minute of stimulation, a transient increase in the N-methylation of ethanolamine (B43304) phospholipids (B1166683) and a release of 1,2-diacylglycerol (DAG) occur, coinciding with an efflux of calcium (Ca2+) from the oocyte. nih.gov This initial burst is followed by a rise in intracellular inositol (B14025) trisphosphate (InsP3), which begins 2-3 minutes after hormone exposure and peaks within 15-30 minutes. nih.gov The sustained elevation of DAG and InsP3 is thought to maintain the activity of protein kinase C (PKC), a crucial component of the signaling cascade. nih.gov

Similarly, in human spermatozoa, progesterone induces a rapid and significant increase in intracellular calcium concentration, a response observed in the vast majority of cells. oup.com This calcium transient is initiated at the cell surface, as demonstrated by studies using P4-3-CMO conjugated to BSA. oup.com Interestingly, in this specific cell type, the mechanism for calcium influx appears to be independent of G proteins and phospholipase C, suggesting the involvement of a different signaling pathway than the classical G-protein coupled receptor (GPCR) model. oup.com

Downstream of these initial events, the activation of kinase cascades is a common feature of non-genomic progesterone signaling. nih.gov Ligand-activated membrane receptors can stimulate kinase pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a pivotal role in translating the surface signal into a cellular response. nih.govplos.org

Table 1: Progesterone-Induced Second Messengers via Membrane Receptors

| Second Messenger/Signaling Molecule | System Studied | Observed Effect | Onset Time | Source(s) |

| Phospholipid N-methylation | Amphibian Oocytes | Transient Increase | < 1 minute | nih.gov |

| 1,2-Diacylglycerol (DAG) | Amphibian Oocytes | Transient Increase | < 1 minute | nih.gov |

| Calcium (Ca2+) | Amphibian Oocytes | Efflux from cell surface | < 1 minute | nih.gov |

| Calcium (Ca2+) | Human Spermatozoa | Rapid intracellular transient | Rapid | oup.com |

| Inositol Trisphosphate (InsP3) | Amphibian Oocytes | Intracellular Increase | 2-3 minutes | nih.gov |

| MAPK Cascade | Xenopus Oocytes | Activation | - | plos.org |

Effects on Oocyte Maturation Inducers

One of the most well-documented non-genomic actions of progesterone is the induction of meiotic maturation in the oocytes of many vertebrate species. nih.gov In these systems, oocytes are arrested in prophase I of meiosis, and progesterone, acting at the cell surface, serves as the physiological trigger to reinitiate the meiotic process. nih.govoup.com The use of membrane-impermeant probes like P4-3-CMO has confirmed that this crucial developmental step is initiated by non-genomic signaling pathways. plos.org

The binding of progesterone to membrane progesterone receptors (mPRs) is a key initiating event. plos.orgoup.comwikipedia.org In Xenopus oocytes, the activation of mPRs triggers downstream signaling cascades essential for maturation. plos.org Key events in this process include the activation of the MAPK pathway and Polo-like kinase 1 (Plk1). plos.org The activation of these kinases is necessary for inducing Germinal Vesicle Breakdown (GVBD), the morphological hallmark of meiotic resumption where the oocyte's large nucleus dissolves. plos.org

Functional studies underscore the importance of this membrane-initiated pathway. In bovine oocytes, the presence and activity of both genomic and non-genomic progesterone receptors are crucial for developmental competence. oup.com Research has shown that inhibiting mPRα activity leads to a decrease in subsequent embryo development, highlighting that progesterone's intracellular signaling, mediated through its membrane receptors, is vital for oocyte quality. nih.govoup.com

Table 2: Effects of Membrane-Initiated Progesterone Signaling on Oocyte Maturation

| Target/Process | Model System | Effect of Progesterone/Probe | Key Signaling Molecules | Source(s) |

| Meiotic Resumption | Vertebrate Oocytes | Induction | mPRs | nih.govoup.com |

| Germinal Vesicle Breakdown (GVBD) | Xenopus Oocytes | Stimulation | MAPK, Plk1 | plos.org |

| Oocyte Developmental Competence | Bovine Oocytes | Enhancement | mPRα | nih.govoup.com |

Future Directions and Emerging Research Avenues for Progesterone 3 Carboxymethyloxime in Academic Research

Novel Conjugation Chemistries and Linker Technologies for Enhanced Analytical Performance

The efficacy of immunoassays developed using P3-CMO is fundamentally dependent on the chemistry used to conjugate it to larger molecules like carrier proteins (e.g., Bovine Serum Albumin, BSA) or enzymes (e.g., Horseradish Peroxidase, HRP). nih.govnih.gov The traditional approach involves activating the carboxyl group of P3-CMO to form an amide bond with amine groups on the protein. Future research is focused on developing more controlled and efficient conjugation strategies to improve antibody specificity and assay sensitivity.

Novel approaches include the exploration of different linker technologies. Linkers are molecular spacers that connect the hapten (P3-CMO) to the carrier. Their length and chemical nature can significantly influence the presentation of the hapten to the immune system and the subsequent antibody-antigen binding event. Advanced research is investigating homobifunctional crosslinkers, such as Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), which could offer more defined and stable linkages. mdpi.com These advanced chemistries allow for more precise control over the conjugation site and stoichiometry, potentially reducing batch-to-batch variability and enhancing the performance of the resulting immunoassay.

| Conjugation Strategy | Target Functional Group on P3-CMO | Potential Advantage |

| Carbodiimide (B86325) Chemistry (e.g., EDC/NHS) | Carboxyl (-COOH) | Standard, well-established method for creating amide bonds with proteins. |

| Homobifunctional Crosslinkers (e.g., BS3) | Primary Amines (if modified) | Creates stable, amine-reactive crosslinks with controlled spacer arms. mdpi.com |

| Heterobifunctional Crosslinkers | Carboxyl (-COOH) and another functional group | Allows for sequential, controlled conjugation, minimizing self-conjugation. |

| Click Chemistry | Modified P3-CMO with azide (B81097) or alkyne group | Highly efficient and specific ligation under mild conditions. |

This table illustrates potential advanced conjugation strategies that could be applied to Progesterone (B1679170) 3-carboxymethyloxime to enhance its utility in immunoassay development.

Integration of Progesterone 3-Carboxymethyloxime into Advanced Sensing Platforms and Automation Systems

While P3-CMO has been extensively used in conventional microtiter plate enzyme immunoassays (EIAs), there is a significant trend towards its integration into more advanced diagnostic platforms. sigmaaldrich.comscbt.com Research has demonstrated its successful application in visual membrane EIA systems, which provide a simple, rapid, and qualitative or semi-quantitative result. nih.gov

The next frontier lies in incorporating P3-CMO-derived antibodies into sophisticated biosensors. For instance, label-free electrochemical immunosensors based on materials like magnetic graphene oxide offer a promising platform for rapid, highly sensitive, and direct analysis of progesterone. rsc.org These platforms leverage the high surface area and conductivity of nanomaterials to amplify the detection signal when an antibody, generated using a P3-CMO hapten, binds to progesterone. rsc.org

Furthermore, the antibodies and conjugates produced from P3-CMO are ideal for use in fully automated, high-throughput immunoassay analyzers, such as the Roche Elecsys and cobas e systems. roche.com These platforms perform electrochemiluminescence immunoassays (ECLIA) and require robust and reliable reagents to deliver rapid and precise results, a standard that can be met by well-characterized P3-CMO conjugates. roche.comnih.gov The development of semi-automated imaging systems to quantify progesterone receptor immunoreactivity also represents an area where highly specific antibodies derived from P3-CMO are essential. nih.gov

| Platform | Role of this compound | Analytical Benefit |

| Microtiter Plate EIA/ELISA | Used to create the immunogen (P3-CMO-BSA) and the enzyme conjugate (P3-CMO-HRP). nih.govnih.gov | High-throughput, quantitative analysis. nih.gov |

| Visual Membrane EIA | Forms the basis of the competitive assay on a nitrocellulose membrane. nih.gov | Rapid, visual results for point-of-care or field use. nih.gov |

| Electrochemical Biosensors | Used to generate specific antibodies for immobilization on the sensor surface. rsc.org | High sensitivity (pM detection limits), label-free detection. rsc.org |

| Automated Immunoassay Analyzers (e.g., ECLIA) | Essential for producing the monoclonal antibodies and labeled antigens used in the automated cartridges. roche.com | High precision, rapid turnaround time, and reduced manual labor. nih.gov |

This table summarizes the integration of this compound into various sensing platforms, highlighting its role and the resulting analytical advantages.

Exploration of this compound in Research on Other Steroid Hormone Analogs

The development of P3-CMO itself is a prime example of successful steroid analog research. It was designed as a water-soluble prodrug of progesterone to overcome the low oral bioavailability of the parent hormone. wikipedia.org Its synthesis strategy—adding a carboxymethyloxime group at the C-3 position—provides a blueprint for creating derivatives of other steroid hormones that face similar challenges of poor water solubility. wikipedia.orgwikipedia.org

This chemical modification strategy can be a valuable tool in studying other steroid hormone analogs. By applying the same derivatization principle to other steroids (e.g., androgens, estrogens, corticosteroids), researchers can create haptens for developing specific immunoassays for those compounds. For example, a similar approach has been used for 17α-hydroxyprogesterone, another key steroid intermediate. nih.gov This allows for the expansion of the immunoassay toolkit available to researchers, facilitating the study of a wider range of endocrine pathways and their roles in health and disease. nih.gov The discoveries made in creating and utilizing P3-CMO can thus drive research and development for a broader class of steroid analogs. nih.govnih.gov

Computational Modeling of Hapten-Antibody Interactions Involving this compound

A significant emerging avenue in immunoassay development is the use of computational modeling to understand and predict hapten-antibody interactions. While specific published studies on the computational modeling of P3-CMO are not yet widespread, this area represents a logical and powerful future direction. Techniques such as molecular docking and molecular dynamics simulations can be employed to model the binding of P3-CMO, as part of an immunogen, to the binding sites of immune cell receptors and, subsequently, the binding of progesterone to the resulting antibodies.

This in-silico approach can provide invaluable insights into:

Optimal Linker Design: Modeling can help determine the ideal length and chemical structure of the linker connecting P3-CMO to its carrier protein to ensure the progesterone moiety is presented optimally to the immune system.

Antibody Specificity: By simulating the interaction between an antibody's binding pocket and various steroid molecules, researchers can predict cross-reactivity and rationally design haptens that are more likely to generate highly specific antibodies.

Affinity Maturation: Understanding the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity can guide the design of second-generation haptens that elicit antibodies with even higher affinity, leading to more sensitive assays.

Computational modeling offers a path toward the rational design of immunogens, moving beyond trial-and-error approaches and toward the predictable engineering of superior immunoassay reagents.

Applications in Basic Reproductive Biology and Endocrine Research Methodologies

The most immediate and impactful application of P3-CMO is in the creation of robust tools for basic research. The ability to generate specific antibodies against progesterone has made P3-CMO an indispensable compound in reproductive biology and endocrinology. nih.govnih.gov Immunoassays built upon P3-CMO allow for the precise measurement of progesterone levels in various biological samples, which is fundamental for:

Monitoring the estrous and menstrual cycles. mdpi.com

Studying the hormonal fluctuations during pregnancy. nih.gov

Investigating endocrine disorders.

Understanding the role of progesterone in non-reproductive tissues.

Beyond quantification, P3-CMO has been used as a tool to investigate the steroid specificity of progestin receptor binding. sigmaaldrich.comsigmaaldrich.com By using P3-CMO and related compounds in competitive binding assays, researchers can probe the structural requirements for a molecule to bind to the progesterone receptor, providing insights into receptor biology and function. sigmaaldrich.comsigmaaldrich.com Therefore, P3-CMO is not just a precursor for measurement tools but also a direct methodological component in fundamental endocrine research.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Progesterone 3-carboxymethyloxime, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reacting progesterone with carboxymethyl hydroxylamine under alkaline conditions. Key factors include maintaining a pH of 8–9 (using sodium acetate buffer) and controlling temperature (25–30°C) to minimize side reactions. Purification is achieved via thin-layer chromatography (TLC) with chloroform/methanol (95:5) as the mobile phase, followed by recrystallization . Yield optimization requires monitoring steric hindrance at the C3 position, which may necessitate adjusting molar ratios of reactants (1:1.2 progesterone to hydroxylamine) .

Q. Which spectroscopic techniques are prioritized for structural validation of P3CMO, and what critical parameters must be reported?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxime moiety and carboxymethyl substitution. Key peaks include the oxime proton (δ 8.5–9.0 ppm) and carboxymethyl methylene protons (δ 3.7–4.1 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 415.2 (calculated for C₂₃H₃₁N₂O₄). Infrared (IR) spectroscopy validates the C=N stretch (1640–1620 cm⁻¹) .

Q. How is the solubility profile of P3CMO determined, and what solvent systems are recommended for in vitro assays?

- Methodological Answer : Solubility is assessed via gravimetric analysis in solvents like chloroform (49–51 mg/mL), ethanol, and DMSO. For cell-based assays, dimethyl sulfoxide (DMSO) is preferred (stock solutions ≤10 mM), with sonication (30 min, 40 kHz) to ensure homogeneity. Solvent-free controls must be included to rule out vehicle toxicity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in purity assessments between HPLC and TLC for P3CMO batches?

- Methodological Answer : Discrepancies often arise from non-UV-active impurities. Cross-validation using evaporative light scattering detection (ELSD) with HPLC (C18 column, acetonitrile/water gradient) improves accuracy. TLC limitations (e.g., resolution ≤0.5 Rf units) necessitate supplementary techniques like elemental analysis (C, H, N within ±0.4% theoretical) .

Q. How can researchers optimize P3CMO’s stability in long-term storage for pharmacological studies?

- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Lyophilization with cryoprotectants (trehalose, 5% w/v) reduces hydrolysis. Storage at -20°C in amber vials under argon atmosphere minimizes photolytic and oxidative degradation. Periodic HPLC-UV (λ 240 nm) monitors degradation products .

Q. What in vitro receptor-binding assays are suitable for evaluating P3CMO’s progesterone receptor (PR) affinity, and how are nonspecific interactions controlled?

- Methodological Answer : Competitive radioreceptor assays using [³H]-progesterone and PR-positive cell lysates (e.g., T47D cells) quantify IC₅₀ values. Nonspecific binding is subtracted using 100-fold excess unlabeled progesterone. Data should be normalized to protein content (Bradford assay) and analyzed via nonlinear regression (GraphPad Prism) .

Q. How can computational models address the lack of ecotoxicological data for P3CMO in environmental risk assessments?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) tools (e.g., ECOSAR v2.2) predict acute aquatic toxicity (LC₅₀ for fish, Daphnia). Bioconcentration factor (BCF) is estimated using logP values (calculated: 3.1) and molecular weight (389.5 g/mol). These models guide tiered testing under OECD guidelines but require validation with in vitro assays (e.g., Microtox®) .

Methodological Best Practices

- Reproducibility : Document batch-specific details (e.g., TLC Rf, HPLC retention time) and storage conditions explicitly .

- Safety : Adopt PPE (gloves, goggles) and fume hood protocols due to Carc. 2 classification. Waste disposal follows WGK 3 regulations (separate collection for halogenated organics) .

- Data Contradictions : Resolve analytical conflicts via orthogonal methods (e.g., NMR + HRMS) and report all raw data (peak integrations, spectral artifacts) .

Retrosynthesis Analysis